2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one is an organic compound that belongs to the class of chlorinated ketones It features a thiophene ring substituted with a phenyl group and a chloroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one typically involves the chlorination of 1-(5-phenylthiophen-2-yl)ethanone. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenylthiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Corresponding substituted products (e.g., amides, thioethers).
Reduction: 1-(5-phenylthiophen-2-yl)ethanol.
Oxidation: Sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one involves its interaction with various molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The phenylthiophene moiety can interact with biological targets, potentially disrupting cellular processes or inhibiting microbial growth .
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Phenylthiophen-2-yl)ethanone
- 2-Chloro-1-(5-chlorothiophen-2-yl)ethan-1-one
- 1-(4-Phenylthiophen-2-yl)ethan-1-one
Comparison: 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one is unique due to the presence of both a chloro and a phenylthiophene group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions .
Eigenschaften
Molekularformel |
C12H9ClOS |
---|---|
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
2-chloro-1-(5-phenylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C12H9ClOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
QVXKUCAMNZSKSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.